molecular formula C6H9N3O2 B1599924 Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate CAS No. 4314-21-0

Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate

Cat. No. B1599924
CAS RN: 4314-21-0
M. Wt: 155.15 g/mol
InChI Key: DAWFJGMMMBJQBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08653111B2

Procedure details

129.2 g (5.6 mol) sodium are slowly added to 4.0 liters ethanol. 400.0 g (5.6 mol) 1,2,3-1H-triazole are then added and 623 ml (938.2 g, 5.6 mol) ethyl bromoacetate are added dropwise at an internal temperature of 20-25° C. The mixture is stirred at RT for 48 h. The solid which has precipitated out is filtered off, the ethanol is removed in vacuo and the mixture is filtered again. The residue is taken up in ethyl acetate, the mixture is filtered and is concentrated in vacuo again and the residue is purified by distillation over a 30 cm column. The product is obtained at a bath temperature of 140° C., an overhead temperature of 60-115° C. and a pressure of 1 mbar.
Quantity
129.2 g
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step Two
Quantity
623 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[NH:2]1[CH:6]=[CH:5][N:4]=[N:3]1.Br[CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10]>C(O)C>[CH2:12]([O:11][C:9](=[O:10])[CH2:8][N:2]1[CH:6]=[CH:5][N:4]=[N:3]1)[CH3:13] |^1:0|

Inputs

Step One
Name
Quantity
129.2 g
Type
reactant
Smiles
[Na]
Name
Quantity
4 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
400 g
Type
reactant
Smiles
N1N=NC=C1
Step Three
Name
Quantity
623 mL
Type
reactant
Smiles
BrCC(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at RT for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid which has precipitated out
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
the ethanol is removed in vacuo
FILTRATION
Type
FILTRATION
Details
the mixture is filtered again
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated in vacuo again
DISTILLATION
Type
DISTILLATION
Details
the residue is purified by distillation over a 30 cm column
CUSTOM
Type
CUSTOM
Details
The product is obtained at a bath temperature of 140° C.
CUSTOM
Type
CUSTOM
Details
an overhead temperature of 60-115° C.

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
C(C)OC(CN1N=NC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.